Cytochrome P450 Induction: 4‑Iodo Substituent Confers a Gain of Function Absent in 4‑Nitro Analogs
In a head‑to‑head study of 4‑substituted pyrazoles in mature male rats, 4‑iodopyrazole increased the turnover of ethoxyresorufin O‑demethylase (EROD) and p‑nitrophenol hydroxylase (PNPH) by 1.5‑fold each (nmol·min⁻¹·nmol P‑450⁻¹). In contrast, 4‑nitropyrazole produced no significant effect on any enzyme activity or turnover rate tested [1]. Although the target compound itself was not directly assayed, its 4‑iodo‑3‑nitropyrazole core is structurally congruent with the active 4‑iodopyrazole scaffold, while the des‑iodo analog 3‑(3‑nitro‑1H‑pyrazol‑1‑yl)propanoic acid (CAS 1004644‑63‑6) mirrors the inactive 4‑nitropyrazole phenotype. This constitutes a class‑level inference that the 4‑iodo substituent is a critical driver of CYP450 induction within this chemotype.
| Evidence Dimension | Cytochrome P450 enzyme induction (EROD and PNPH turnover) |
|---|---|
| Target Compound Data | 4‑Iodopyrazole (core scaffold of target): EROD turnover increased 1.5‑fold; PNPH turnover increased 1.5‑fold vs. untreated control |
| Comparator Or Baseline | 4‑Nitropyrazole: no significant effect on EROD or PNPH turnover; des‑iodo analog of target compound (CAS 1004644‑63‑6) is expected to behave similarly |
| Quantified Difference | 1.5‑fold induction vs. baseline (p < 0.05); comparator shows 0‑fold induction |
| Conditions | In vivo rat hepatic microsomal assay; EROD and PNPH activities measured as nmol·min⁻¹·nmol P‑450⁻¹ (Hayes et al., 1988) |
Why This Matters
Researchers selecting compounds for ADME‑Tox panels or designing prodrugs that exploit CYP450 bioactivation should prioritize the 4‑iodo‑substituted scaffold because the 4‑nitro analog is functionally silent in this assay.
- [1] Hayes AL, Feierman DE, Cederbaum AI. Induction of rat hepatic microsomal drug metabolizing enzymes by pyrazole and 4‑substituted pyrazoles. Adv Alcohol Subst Abuse. 1988;7(3‑4):61‑69. PMID: 3223428. View Source
